molecular formula C13H11ClO4S B1363956 4-(2-methoxyphenoxy)benzenesulfonyl Chloride CAS No. 690632-30-5

4-(2-methoxyphenoxy)benzenesulfonyl Chloride

Cat. No.: B1363956
CAS No.: 690632-30-5
M. Wt: 298.74 g/mol
InChI Key: DKNWPXFCLUKCQB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(2-Methoxyphenoxy)benzenesulfonyl chloride (CAS: 690632-30-5) is an arylsulfonyl chloride derivative with the molecular formula $$ \text{C}{13}\text{H}{11}\text{ClO}_4\text{S} $$ and a molecular weight of 298.74 g/mol. Its IUPAC name reflects its structural features: a benzenesulfonyl chloride group substituted at the para position with a 2-methoxyphenoxy moiety. The compound is characterized by the SMILES notation $$ \text{COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl} $$, which encodes the methoxy group at the ortho position of the phenoxy ring and the sulfonyl chloride group.

Synonyms include:

  • 4-(2-Methoxyphenoxy)benzene-1-sulfonyl chloride
  • Benzenesulfonylchloride, 4-(2-methoxyphenoxy)-
  • MFCD01631898 (MDL number).

The compound’s purity in commercial preparations typically exceeds 95%, with major suppliers offering it as a moisture-sensitive solid.

Historical Context of Arylsulfonyl Chlorides

Arylsulfonyl chlorides have been pivotal in organic synthesis since the 19th century. Their industrial production traditionally involves chlorosulfonation of arenes using chlorosulfuric acid, as exemplified by the synthesis of benzenesulfonyl chloride. Early methods faced challenges in regioselectivity, particularly with polysubstituted arenes.

Advancements in the 20th century introduced diazonium salt-based routes, enabling precise control over substitution patterns. For instance, Meerwein’s 1957 modification of the Sandmeyer reaction allowed chlorosulfonylation of in situ-generated diazonium salts. Modern continuous-flow reactors now optimize this process, enhancing safety and scalability.

This compound embodies the evolution of these methods, combining ether and sulfonyl chloride functionalities for applications in pharmaceuticals and materials science.

Molecular Structure and Conformational Analysis

The molecule comprises two aromatic rings connected via an ether linkage, with a sulfonyl chloride group at the para position of the benzene ring (Figure 1). Key structural features include:

  • Dihedral Angles : The methoxyphenoxy ring and benzenesulfonyl chloride ring exhibit a dihedral angle of approximately 60°–94°, influenced by steric and electronic factors.
  • Conformational Flexibility : The ether oxygen’s lone pairs participate in conjugation with both aromatic systems, inducing partial planarity. However, steric hindrance from the methoxy group at the ortho position forces the phenoxy ring into a twisted conformation.

Computational studies using density functional theory (DFT) at the Becke3LYP/6-31G(d) level reveal that the lowest-energy conformation features the methoxy group oriented perpendicular to the phenoxy ring plane, minimizing steric clash. This geometry aligns with X-ray crystallographic data for analogous diphenyl ethers, where twist angles range from 33° to 90° depending on substituents.

Electronic Properties and Molecular Orbital Theory

The electronic structure of this compound is dominated by:

  • Hyperconjugation : The sulfonyl chloride group’s $$ \sigma^* $$-orbital mixes with the aryl $$ \pi^* $$-system, lowering the LUMO energy by ~0.5 eV. This interaction enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions.
  • Resonance Effects : The methoxy group donates electron density into the phenoxy ring via $$ p\text{-}\pi $$ conjugation, while the sulfonyl chloride withdraws electron density through inductive effects.

Sulfur K-edge X-ray absorption spectroscopy (XAS) studies demonstrate significant $$ \text{SCl}(\sigma^) $$-$$ \pi^ $$ mixing, which stabilizes the transition state during reactions. Molecular orbital calculations further reveal that the HOMO localizes on the methoxyphenoxy ring, whereas the LUMO resides on the sulfonyl chloride group (Figure 2).

Properties

IUPAC Name

4-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWPXFCLUKCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383340
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-30-5
Record name 4-(2-Methoxyphenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Hydroxybenzenes and Subsequent Chlorosulfonation

A prominent approach to synthesize sulfonyl chlorides bearing methoxyphenoxy groups involves initial sulfonation of hydroxybenzoic acid derivatives followed by chlorosulfonation and functional group transformations.

  • Starting Material: 3-hydroxybenzoic acid or its derivatives
  • Sulfonation Conditions: Excess 96% sulfuric acid is used both as reagent and solvent, with the reaction temperature maintained between 60°C and 120°C, preferably around 90°C. This step introduces the sulfonic acid group onto the aromatic ring.
  • Methylation: The hydroxy group of the sulfonated intermediate is methylated using methylating agents such as dimethyl sulfate in alkaline conditions (pH 11.5-12.5) at around 50°C.
  • Conversion to Acid Chlorides: The carboxylic acid and sulfonic acid groups are converted to acid chlorides using phosphoryl chloride (POCl3) at elevated temperatures (110-120°C). The reaction is monitored until hydrogen chloride gas evolution ceases, indicating completion.
  • Final Chlorosulfonylation: The key intermediate 3-methoxy-4-chlorosulfonylbenzoyl chloride is obtained with yields ranging from 84% to 91%, melting point 86-88°C.
  • Reaction with Amines: The chlorosulfonylbenzoyl chloride is reacted with tert-butylamine or other amines at low temperatures (-5°C to -10°C) in aprotic solvents such as dichloromethane or acetone to afford sulfonyl chloride derivatives in yields up to 92.7% with high purity (95-96% by HPLC).

Table 1: Sulfonation and Chlorosulfonation Reaction Conditions

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Sulfonation 96% H2SO4 (excess) 60-120 (prefer 90) - Sulfuric acid as solvent
Methylation Dimethyl sulfate, KOH, pH 11.5-12.5 50 - pH maintained, charcoal filtration
Acid Chloride Formation Phosphoryl chloride (POCl3) 110-120 84-91 HCl gas evolution monitored
Amination (with t-butylamine) t-butylamine, dichloromethane/acetone -10 to -5 92.7 Low temp to control side reactions

This method is described in detail in US patent US6548702B1 and is noted for its scalability and relatively high yield despite some challenges with side reactions during amino group exchange.

Alternative Synthetic Routes via Nucleophilic Aromatic Substitution

Another preparation strategy involves nucleophilic aromatic substitution (SNAr) where methoxyphenol derivatives react with halogenated benzenesulfonyl chlorides.

  • Formation of Methoxyphenoxy Group: Methoxyphenol is reacted with halogenated benzene derivatives under basic conditions to form the 2-methoxyphenoxy substituent on the benzene ring.
  • Sulfonyl Chloride Introduction: The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid or phosphorus oxychloride, typically under controlled temperature to avoid decomposition.
  • Reaction Conditions: These reactions often use aprotic solvents such as dichloromethane or sulfolane, with temperature control below 65°C to maintain selectivity.
  • Purification: The final product is isolated by filtration, washing, and drying, with yields generally reported above 85%.

This route is exemplified in the synthesis of related sulfonamide compounds and involves careful temperature and stoichiometric control to optimize yield and purity.

Industrial Scale Considerations and Process Optimization

  • Phase Transfer Catalysts: Use of tetrabutylammonium salts (e.g., tetrabutylammonium chloride) as phase transfer catalysts improves reaction rates and yields during sulfonation and chlorosulfonation steps.
  • Acid Binding Agents: Trialkylamines such as tert-butylamine serve as acid scavengers to neutralize evolving HCl and stabilize intermediates.
  • Solvent Choice: Chlorinated solvents like dichloromethane and chloroform or polar aprotic solvents like acetonitrile are preferred for their ability to dissolve reactants and control reaction kinetics.
  • Temperature Control: Maintaining reaction temperatures between -10°C and 120°C depending on the step is critical to minimize side reactions and degradation.
  • Yield and Purity: Optimized processes achieve yields above 90% and purities exceeding 95% as confirmed by HPLC and NMR analyses.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Purity (%) Notes
Sulfonation + Chlorosulfonation + Amination Sulfonation of hydroxybenzoic acid, methylation, acid chloride formation, amination 96% H2SO4, dimethyl sulfate, POCl3, t-butylamine; 60-120°C, pH control 84-92.7 95-96 Scalable, moderate side reactions
Nucleophilic Aromatic Substitution Methoxyphenol + halogenated benzene, chlorosulfonation Basic conditions, chlorosulfonic acid, sulfolane; <65°C >85 >90 Requires strict temp control
Industrial Process Optimization Use of phase transfer catalysts, acid scavengers, optimized solvents Tetrabutylammonium chloride, trialkylamines, dichloromethane >90 >95 Enhanced efficiency and purity
  • The sulfonation step is critical and requires excess concentrated sulfuric acid as both reagent and solvent to ensure complete sulfonation of hydroxybenzoic acid derivatives.
  • Methylation under alkaline conditions using dimethyl sulfate is effective but requires careful pH and temperature control to prevent side reactions and ensure high conversion.
  • Conversion of sulfonic acids to sulfonyl chlorides using phosphoryl chloride is well-established, with reaction completion indicated by cessation of HCl evolution and confirmed by melting point and HPLC analysis.
  • Amination reactions with tert-butylamine proceed efficiently at low temperatures to suppress side reactions, yielding sulfonyl chlorides suitable for further synthetic applications.
  • Phase transfer catalysis and acid scavengers improve reaction kinetics and product purity, which is essential for industrial scale-up.
  • Alternative methods involving nucleophilic aromatic substitution provide routes to related compounds but require careful solvent and temperature management to optimize yield and purity.

The preparation of 4-(2-methoxyphenoxy)benzenesulfonyl chloride is predominantly achieved through sulfonation of hydroxybenzoic acid derivatives followed by chlorosulfonation and amination steps under carefully controlled conditions. The use of concentrated sulfuric acid, methylating agents, phosphoryl chloride, and amines in specified temperature ranges yields the target compound with high efficiency and purity. Industrial processes incorporate phase transfer catalysts and acid scavengers to enhance performance. These methods are well-documented in patent literature and provide a robust foundation for both laboratory-scale synthesis and commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonyl Hydride: Formed from reduction.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
4-(2-Methoxyphenoxy)benzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It facilitates the preparation of sulfonamide and sulfonate derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of various derivatives.

Mechanism of Action
The compound's mechanism of action involves its reactivity towards nucleophiles. When reacted with amines, it forms sulfonamides, while reaction with alcohols yields sulfonates. This reactivity allows for extensive functionalization of biomolecules, enhancing their properties for further applications.

Biological Applications

Modification of Biomolecules
In biological research, this compound is employed to modify proteins and peptides. By introducing sulfonyl groups into biomolecules, researchers can alter their functionality, stability, and interaction with other biological molecules. This modification is crucial for studying protein function and developing new therapeutic agents.

Pharmaceutical Development
The compound has been investigated for its potential role in pharmaceutical synthesis. It serves as an intermediate in the production of active pharmaceutical ingredients (APIs), contributing to the development of new drugs with improved efficacy and reduced side effects.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers. Its unique chemical properties enable the production of materials with desirable characteristics for various applications.

Case Study 1: Antimicrobial Activity

Research has shown that derivatives of sulfonyl chlorides exhibit antimicrobial properties against various bacterial strains. In vitro studies demonstrated that compounds similar to this compound significantly inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The mechanism involved disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 2: Protein Functionalization

A study investigated the use of this compound for modifying therapeutic proteins to enhance their stability and bioactivity. The introduction of sulfonyl groups improved the proteins' resistance to proteolytic degradation, thereby increasing their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, such as amines, alcohols, and water. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Physical State Synthesis Yield Key Applications References
4-(2-Methoxyphenoxy)benzenesulfonyl chloride -SO₂Cl, -O-C₆H₄-OCH₃ (ortho-methoxy) Likely liquid* Not reported Pharmaceutical intermediates
4-(2-Methyl-3-triethoxysilylpropoxy)benzenesulfonyl chloride -SO₂Cl, -O-CH₂CH(CH₃)Si(OEt)₃ Colorless liquid Not reported Silane coupling agents
4-(Acetylamino)benzenesulfonyl chloride -SO₂Cl, -NHCOCH₃ White powder 85% Drug synthesis (e.g., sulfonamides)
4-Fluoro-2-methylbenzenesulfonyl chloride -SO₂Cl, -F, -CH₃ Not reported Not reported Agrochemical intermediates
4′-Methoxybiphenyl-4-sulfonyl chloride -SO₂Cl, biphenyl with -OCH₃ Crystalline Not reported Materials science, catalysis
4-(Trifluoromethyl)benzenesulfonyl chloride -SO₂Cl, -CF₃ Liquid Not reported High thermal stability applications

*Inferred from analogues with bulky substituents (e.g., triethoxysilyl in ).

Biological Activity

4-(2-Methoxyphenoxy)benzenesulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a methoxyphenoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H13_{13}ClO3_{3}S
  • Molecular Weight : 284.76 g/mol

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that can exhibit diverse biological activities.

Antitumor Activity

Recent studies have highlighted the cytotoxic potential of sulfonamide derivatives, including those related to this compound. A study on benzenesulphonohydrazide derivatives demonstrated that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including renal adenocarcinoma (769-P), liver cancer (HepG2), and squamous cell carcinoma (NCI-H2170) cells .

Table 1: Cytotoxicity of Benzenesulphonohydrazide Derivatives

CompoundCell LineIC50_{50} (µM)
Compound 5769-P1.94
Compound 4HepG2Not specified
Compound 7NCI-H2170Not specified

This table illustrates the effectiveness of various compounds in inhibiting cell proliferation, with lower IC50_{50} values indicating higher potency.

Antimicrobial Activity

The sulfonyl chloride group has also been associated with antimicrobial properties. Research indicates that benzenesulphonohydrazide derivatives possess notable antibacterial activity against common pathogens such as E. coli and S. aureus . The structure-activity relationship (SAR) suggests that modifications to the sulfonamide moiety can enhance these effects.

The biological activity of sulfonyl chloride compounds often involves interaction with cellular targets that lead to apoptosis or cell cycle arrest in cancer cells. The mechanism may include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of oxidative stress leading to apoptosis.
  • Disruption of cellular signaling pathways.

Study on Antitumor Activity

In a recent investigation, researchers synthesized a series of benzenesulphonohydrazide derivatives, including those structurally related to this compound. The study utilized MTT assays to evaluate cytotoxicity across several cancer cell lines. Notably, compound 5 exhibited an IC50_{50} value of 1.94 µM against the 769-P cell line, highlighting its potential as a lead compound for further development .

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of various sulfonamide derivatives against E. coli and S. aureus using broth microdilution methods. The results indicated that specific structural modifications could significantly enhance antibacterial activity, suggesting avenues for developing new antimicrobial agents based on the sulfonamide scaffold .

Q & A

Q. What are the recommended synthetic routes for 4-(2-methoxyphenoxy)benzenesulfonyl chloride?

The compound can be synthesized via sulfonic acid activation using oxalyl chloride in anhydrous dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF). This method involves dropwise addition of oxalyl chloride to the sulfonic acid precursor under inert conditions at 0°C, followed by stirring and solvent evaporation. Purification is typically achieved via column chromatography (e.g., silica gel with petroleum ether/DCM/diethylamine gradients) .

Q. How should researchers purify and characterize this compound?

Post-synthesis purification often employs column chromatography with optimized solvent gradients (e.g., 20:1:1 to 8:1:1 petroleum ether:DCM:diethylamine). Characterization requires NMR (¹H/¹³C), FT-IR (to confirm sulfonyl chloride C=O/S=O stretches), and mass spectrometry (ESI-MS or HRMS). Melting point analysis (e.g., 105–110°C for analogous sulfonyl chlorides) and elemental analysis are also critical for validation .

Q. What safety protocols are essential for handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Management : Segregate acidic waste and neutralize with bicarbonate before disposal.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Q. What are the stability and storage conditions for this reagent?

Store under anhydrous conditions (argon/nitrogen atmosphere) at 2–8°C in amber glass vials. Stability tests via HPLC should monitor hydrolysis (e.g., in humid environments) to sulfonic acid derivatives. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Low yields (e.g., 8% in analogous syntheses) may arise from incomplete sulfonic acid activation. Strategies include:

  • Increasing stoichiometric ratios of oxalyl chloride (1.5–2.0 equivalents).
  • Extending reaction times (≥6 hours) under reflux.
  • Using molecular sieves to scavenge water.
  • Testing alternative catalysts (e.g., thionyl chloride with DMF) .

Q. What methodologies assess the compound's biological activity?

While direct data are limited, analogous sulfonyl chlorides are screened for:

  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases).
  • Receptor binding : Radioligand displacement studies (e.g., GPCR targets).
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC determination). Always include toxicity controls (e.g., MTT assays) due to reactive sulfonyl groups .

Q. How can computational modeling predict reactivity or biological interactions?

Use docking simulations (AutoDock, Schrödinger) with the compound’s SMILES string (e.g., COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl) to model:

  • Electrophilic reactivity (sulfur center).
  • Target binding (e.g., enzyme active sites). DFT calculations (Gaussian, ORCA) can optimize geometry and predict spectroscopic properties .

Q. What analytical techniques resolve contradictions in degradation data?

Conflicting stability reports require multi-method validation :

  • HPLC-MS : Quantify hydrolysis products (e.g., sulfonic acid).
  • TGA/DSC : Assess thermal decomposition profiles.
  • NMR kinetics : Monitor real-time degradation in deuterated solvents .

Q. How should researchers handle air- or moisture-sensitive reactions involving this compound?

  • Use Schlenk lines or gloveboxes for anhydrous conditions.
  • Pre-dry solvents (e.g., DCM over CaH₂).
  • Employ cryogenic conditions (–78°C) for highly exothermic steps.
  • Validate inert atmospheres with oxygen/moisture sensors .

Q. What strategies troubleshoot failed coupling reactions (e.g., with amines)?

Poor nucleophilic displacement may result from:

  • Steric hindrance : Use bulky amine derivatives (e.g., N-methylpiperazine).
  • Solvent effects : Switch to polar aprotic solvents (DMF, DMSO).
  • Activation : Add bases (e.g., pyridine) to scavenge HCl.
  • Alternative reagents : Test in situ generation of sulfonamides via Mitsunobu conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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